molecular formula C7H3FN2O2S B2401392 3-Fluoro-2-nitrophenylthiocyanate CAS No. 2149598-77-4

3-Fluoro-2-nitrophenylthiocyanate

Cat. No.: B2401392
CAS No.: 2149598-77-4
M. Wt: 198.17
InChI Key: PPNIVPQRXGDGAX-UHFFFAOYSA-N
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Description

3-Fluoro-2-nitrophenylthiocyanate is an organic compound with the molecular formula C7H3FN2O2S. It is a derivative of phenylthiocyanate, where the phenyl ring is substituted with a fluorine atom at the third position and a nitro group at the second position. This compound is known for its applications in various fields of scientific research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-nitrophenylthiocyanate typically involves the nitration of 3-fluorophenylthiocyanate. The reaction is carried out under controlled conditions using a mixture of concentrated nitric acid and sulfuric acid. The nitration process introduces the nitro group at the ortho position relative to the thiocyanate group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-nitrophenylthiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 3-Amino-2-nitrophenylthiocyanate.

    Substitution: Various substituted phenylthiocyanates.

    Oxidation: Sulfonyl derivatives.

Scientific Research Applications

3-Fluoro-2-nitrophenylthiocyanate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-nitrophenylthiocyanate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-2-nitrophenylthiocyanate is unique due to the specific positioning of the fluorine and nitro groups on the phenyl ring. This unique arrangement imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

(3-fluoro-2-nitrophenyl) thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FN2O2S/c8-5-2-1-3-6(13-4-9)7(5)10(11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNIVPQRXGDGAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)SC#N)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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